(3R,4R)-4-phenyl-3-propyloxetan-2-one
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Overview
Description
(3R,4R)-4-phenyl-3-propyloxetan-2-one is a chiral oxetane derivative with a unique four-membered ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both phenyl and propyl groups attached to the oxetane ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-phenyl-3-propyloxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted epoxide with a propyl-substituted ketone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher yields. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-phenyl-3-propyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxetane ring into more reduced forms, such as alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propyl groups, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes from the oxetane ring.
Substitution: Formation of new derivatives with different substituents on the phenyl or propyl groups.
Scientific Research Applications
(3R,4R)-4-phenyl-3-propyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-phenyl-3-propyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, inhibition of protein-protein interactions, or disruption of cellular processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-methyl-3-propyloxetan-2-one: Similar structure but with a methyl group instead of a phenyl group.
(3R,4R)-4-phenyl-3-butyloxetan-2-one: Similar structure but with a butyl group instead of a propyl group.
(3R,4R)-4-phenyl-3-ethyloxetan-2-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3R,4R)-4-phenyl-3-propyloxetan-2-one is unique due to the presence of both phenyl and propyl groups, which impart distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
652150-97-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R,4R)-4-phenyl-3-propyloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-10-11(14-12(10)13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-,11+/m1/s1 |
InChI Key |
BZUXZGPOFKSODD-MNOVXSKESA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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